
1-Deoxyfructose
Overview
Description
1-Deoxyfructose is a naturally occurring derivative of fructose, characterized by the absence of a hydroxyl group at the first carbon position
Mechanism of Action
Target of Action
1-Deoxyfructose, also known as 1-Deoxy-D-fructose, is a compound that primarily targets the Maillard reaction . The Maillard reaction is a set of interactions between a reducing sugar and an amino group (amino acids, peptide, and protein). It is one of the important reactions occurring during storage and/or heat treatments of foods .
Mode of Action
The mode of action of this compound involves its interaction with the Maillard reaction. In the Maillard reaction, this compound acts as a reducing sugar and interacts with an amino group. This interaction leads to the formation of a labile N-substituted amino sugar . After the nucleophilic addition, the Schiff base of the amino sugar can be rearranged via 1,2-eneaminol leading to early glycation products called Amadori or Heyns rearrangement products .
Biochemical Pathways
The biochemical pathway affected by this compound is the Maillard reaction pathway. This pathway is responsible for the production of fragrance, flavor, and pigment characteristics of cooked foods . During the initial stage of the Maillard reaction, neither aroma compounds nor melanoids are produced, but significant non-volatile aroma precursors such as Maillard reaction intermediates are formed .
Pharmacokinetics
It is known that the compound is involved in the maillard reaction, which occurs during the storage and/or heat treatments of foods
Result of Action
The result of the action of this compound is the formation of Maillard reaction intermediates. These intermediates are significant non-volatile aroma precursors . The concentration of total volatile compounds increases significantly when this compound is involved in the Maillard reaction .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the optimal conditions for the formation of Maillard reaction intermediates in an aqueous medium are pH 7.4 and heating for 100 minutes at 100°C . These conditions facilitate the interaction of this compound with the amino group, leading to the formation of Maillard reaction intermediates .
Biochemical Analysis
Biochemical Properties
1-Deoxyfructose participates in several biochemical reactions, primarily involving its interaction with enzymes and proteins. One of the key enzymes that interact with this compound is fructosamine-3-kinase. This enzyme phosphorylates fructoselysine residues on glycated proteins, converting them into fructoselysine-3-phosphate, which subsequently decomposes . This reaction is crucial in reversing nonenzymatic glycation, a process that can lead to the formation of advanced glycation end products, which are implicated in various diseases, including diabetes . Additionally, this compound interacts with other biomolecules, such as proteins and amino acids, through nonenzymatic glycation, forming stable adducts that can affect protein function and stability .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the glycation of hemoglobin, leading to the formation of glycated hemoglobin, which is used as a marker for long-term glucose control in diabetic patients . This compound also impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic flux . Furthermore, this compound can modulate cell signaling pathways by interacting with receptors and signaling molecules, thereby influencing gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in their structure and function. One of the primary mechanisms is the nonenzymatic glycation of proteins, where this compound reacts with amino groups on proteins to form stable adducts . This process can alter the protein’s conformation, affecting its activity and stability. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . These interactions can lead to changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of various byproducts . These byproducts can have different effects on cellular function, depending on their concentration and the duration of exposure . Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function and metabolism . At higher doses, it can lead to significant changes in metabolic pathways, including increased glycation of proteins and alterations in enzyme activity . Toxic or adverse effects have been observed at very high doses, including oxidative stress and damage to cellular components . These threshold effects highlight the importance of dosage in studying the biochemical effects of this compound in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis and the tricarboxylic acid cycle . It can be phosphorylated by fructosamine-3-kinase, leading to the formation of fructoselysine-3-phosphate, which subsequently decomposes . This compound can also interact with other enzymes and cofactors involved in glucose metabolism, affecting metabolic flux and the levels of various metabolites . These interactions can lead to changes in energy production and the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via glucose transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can interact with various binding proteins and enzymes, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by its solubility and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity of this compound can vary depending on its subcellular localization, as different compartments provide distinct microenvironments that can modulate its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deoxyfructose can be synthesized through several methods. One common approach involves the Maillard reaction, where fructose reacts with amino acids under controlled conditions. This reaction typically requires heating in an aqueous medium at a specific pH. For instance, the optimal conditions for forming 1-amino-1-deoxyfructose derivatives involve heating at 100°C for 100 minutes at pH 7.4 .
Industrial Production Methods: Industrial production of this compound often involves similar Maillard reaction conditions but on a larger scale. The process may include additional steps for purification, such as semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a linear gradient of acetonitrile and formic acid .
Chemical Reactions Analysis
Types of Reactions: 1-Deoxyfructose undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different carbonyl compounds.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the carbon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions include various carbonyl compounds, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Deoxyfructose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have explored its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Comparison with Similar Compounds
1-Amino-1-deoxyfructose: A derivative formed through the Maillard reaction.
2-Deoxyglucose: Another deoxy sugar with applications in medical imaging and cancer research.
Deoxyribose: A component of DNA, differing in structure and function from 1-Deoxyfructose.
Uniqueness: this compound is unique due to its specific structural modification at the first carbon position, which imparts distinct chemical properties and reactivity compared to other deoxy sugars. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
(3S,4R,5R)-3,4,5,6-tetrahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDZFGATLNCIOI-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186450 | |
| Record name | 1-Deoxyfructose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32785-92-5 | |
| Record name | 1-Deoxyfructose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032785925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxyfructose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


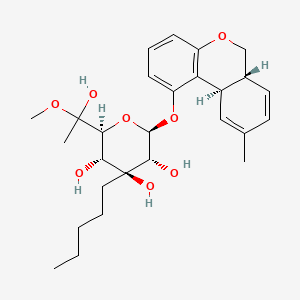
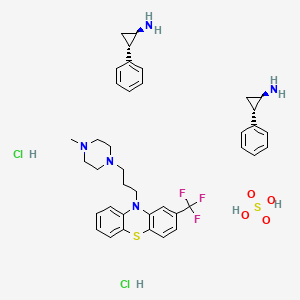

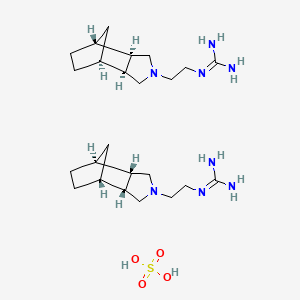

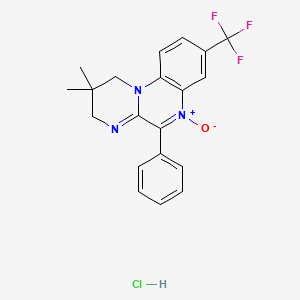
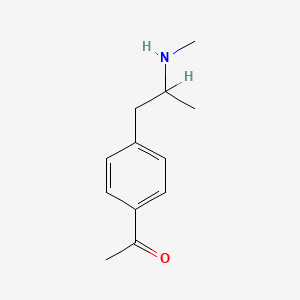
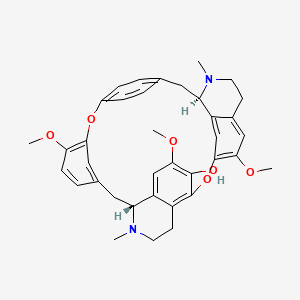
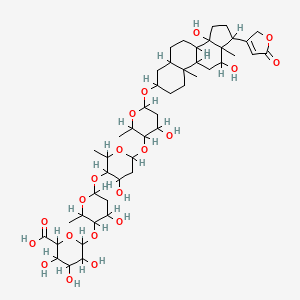
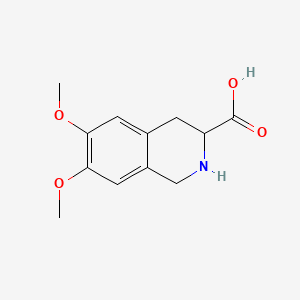

![4-(6-bromo-1,3-benzodioxol-5-yl)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1228723.png)
![1-(3,5-Dimethylphenyl)-3-(9-prop-2-enyl-9-azabicyclo[3.3.1]nonan-3-yl)urea](/img/structure/B1228725.png)
![2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1228726.png)
